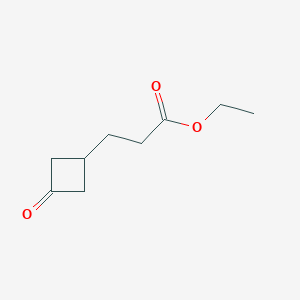









|
REACTION_CXSMILES
|
Cl[C:2]1(Cl)[C:5](=[O:6])[CH2:4][CH:3]1[CH2:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10].[Cl-].[NH4+].CO>CCOCC.[Zn]>[O:6]=[C:5]1[CH2:2][CH:3]([CH2:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:4]1 |f:1.2|
|


|
Name
|
ethyl 3-(2,2-dichloro-3-oxocyclobutyl)propanoate
|
|
Quantity
|
10.49 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1(C(CC1=O)CCC(=O)OCC)Cl
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
310 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 h after which time GC
|
|
Duration
|
3 h
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered through Celite
|
|
Type
|
WASH
|
|
Details
|
washing the pad with Et2O
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to afford pale yellow solution
|
|
Type
|
WASH
|
|
Details
|
washed with 100 mL water
|
|
Type
|
EXTRACTION
|
|
Details
|
The separated aqueous layer was back extracted with 100 mL Et2O
|
|
Type
|
WASH
|
|
Details
|
the combined organic phase was washed with 100 mL 1:1 water/brine, 50 mL water, and 150 mL saturated aqueous NaHCO3
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1CC(C1)CCC(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.49 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 60.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |